1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione
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Overview
Description
1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione is an organic compound characterized by the presence of two bromophenyl groups and a chloropropane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione typically involves the reaction of 3-bromobenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes further cyclization to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve heating the mixture in a polar solvent like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, heterocyclic compounds, and reduced or oxidized forms of the original compound .
Scientific Research Applications
1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-bromophenyl)-2-thiourea: Similar in structure but contains a thiourea group instead of a chloropropane-dione moiety.
1,3-Di(2-pyridyl)benzene: Contains pyridyl groups instead of bromophenyl groups.
Uniqueness
Its ability to undergo various chemical transformations and its utility in diverse fields of research make it a valuable compound for scientific exploration .
Properties
IUPAC Name |
1,3-bis(3-bromophenyl)-2-chloropropane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2ClO2/c16-11-5-1-3-9(7-11)14(19)13(18)15(20)10-4-2-6-12(17)8-10/h1-8,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLNTCIPKVVOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(C(=O)C2=CC(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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